N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring system is aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the thioether linkage, the amide group, and the aromatic indole ring could all potentially participate in various chemical reactions .Scientific Research Applications
Drug Impurity Analysis
A study focusing on the identification, isolation, and synthesis of impurities in anti-diabetic drug Repaglinide batches revealed the presence of seven novel impurities. This research underscores the importance of thorough impurity profiling in pharmaceuticals to ensure drug safety and efficacy. The methodologies used, such as ultra-performance liquid chromatography (UPLC) and preparative high-performance liquid chromatography (prep-HPLC), could be applicable to studying the impurities of compounds related to N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide, contributing to the development of cleaner, safer drugs (Kancherla et al., 2018).
Antimicrobial Applications
The synthesis and antimicrobial screening of a series of compounds with structural motifs similar to the target molecule indicated significant in vitro antibacterial and antifungal activities. This suggests that derivatives of this compound could be explored for therapeutic interventions against microbial diseases, highlighting the potential of such compounds in addressing bacterial and fungal infections (Desai et al., 2013).
Molecular Structure and Receptor Affinity Studies
Research into derivatives of similar compounds has been conducted to understand their binding profiles at various receptors, such as dopamine and serotonin receptors. These studies are crucial for drug design, offering insights into the structural requirements for receptor affinity and selectivity. By examining the structure-affinity relationships, researchers can tailor the properties of molecules like this compound for potential applications in treating neurological disorders (Perrone et al., 2000).
Photophysical Properties for Sensing and Labeling
The study of photophysical properties in structurally related compounds has revealed potential applications in sensing and labeling. Compounds exhibiting reverse solvatochromism and high fluorescence quantum yield could be utilized in bioanalytical sensors, optoelectronic devices, and as labeling agents in biological research, indicating a promising area for the application of this compound derivatives (Bozkurt & Doğan, 2018).
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-31-20-12-10-18(11-13-20)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)32-17-24(29)27-19-6-2-3-7-19/h4-5,8-13,16,19H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBGCYKESKFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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